molecular formula C7H17PS B12797204 Erabutoxin b (reduced) CAS No. 11091-64-8

Erabutoxin b (reduced)

Cat. No.: B12797204
CAS No.: 11091-64-8
M. Wt: 164.25 g/mol
InChI Key: HTRZYYMHYRTJFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erabutoxin b (reduced) is a neurotoxic peptide derived from the venom of the sea snake Laticauda semifasciata. It belongs to the family of short-chain α-neurotoxins, which are known for their ability to bind to nicotinic acetylcholine receptors and inhibit neurotransmission. This compound has been extensively studied for its structural properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of erabutoxin b (reduced) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of erabutoxin b (reduced) is not common due to its specialized nature and the complexity of its synthesis. advancements in peptide synthesis technologies and biotechnological methods may facilitate larger-scale production in the future.

Chemical Reactions Analysis

Types of Reactions

Erabutoxin b (reduced) can undergo various chemical reactions, including:

    Oxidation: Formation of disulfide bonds between cysteine residues.

    Reduction: Breaking of disulfide bonds to yield free thiol groups.

    Substitution: Modification of specific amino acid residues to study structure-function relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

    Substitution: Site-directed mutagenesis using specific reagents like N-methylmorpholine.

Major Products

The major products of these reactions include various oxidized and reduced forms of erabutoxin b, as well as modified peptides with altered amino acid sequences.

Scientific Research Applications

Erabutoxin b (reduced) has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and folding.

    Biology: Investigated for its interactions with nicotinic acetylcholine receptors and its role in neurotransmission.

    Medicine: Potential therapeutic applications in treating neuromuscular disorders and as a tool for studying receptor function.

    Industry: Limited industrial applications, primarily used in research and development settings.

Mechanism of Action

Erabutoxin b (reduced) exerts its effects by binding to the nicotinic acetylcholine receptors at the neuromuscular junction. This binding inhibits the normal action of acetylcholine, leading to a blockade of neurotransmission and resulting in muscle paralysis. The molecular targets include the α-subunits of the nicotinic acetylcholine receptor, and the pathways involved are primarily related to cholinergic neurotransmission.

Comparison with Similar Compounds

Erabutoxin b (reduced) can be compared with other short-chain α-neurotoxins such as:

    α-Bungarotoxin: Derived from the venom of the banded krait (), it also binds to nicotinic acetylcholine receptors but has different binding affinities and specificities.

    α-Cobratoxin: Found in the venom of the cobra (), it shares structural similarities with erabutoxin b but differs in its pharmacological properties.

    Erabutoxin a: Another neurotoxin from , it has a similar structure but distinct biological activities.

Erabutoxin b (reduced) is unique due to its specific amino acid sequence and the particular way it interacts with nicotinic acetylcholine receptors, making it a valuable tool for scientific research.

Properties

CAS No.

11091-64-8

Molecular Formula

C7H17PS

Molecular Weight

164.25 g/mol

IUPAC Name

methyl-dipropyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C7H17PS/c1-4-6-8(3,9)7-5-2/h4-7H2,1-3H3

InChI Key

HTRZYYMHYRTJFP-UHFFFAOYSA-N

Canonical SMILES

CCCP(=S)(C)CCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.